Broflanilide

Overview

Description

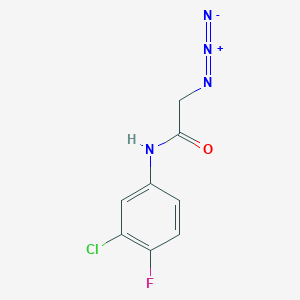

Broflanilide is a complex, polycyclic, organohalogen insecticide . It provides a novel mode of action and is highly effective against various pests, including Lepidopteran, Coleopteran, and Thysanopteran pests .

Synthesis Analysis

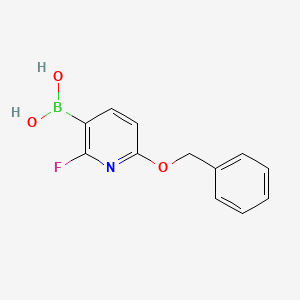

The meta-diamide structure of this compound was generated via drastic structural modification of a lead compound, flubendiamide . The subsequent structural optimization of meta-diamides on each of its three benzene rings led to the discovery of this compound .Molecular Structure Analysis

This compound has a unique chemical structure characterized as a meta-diamide . This structure was generated via drastic structural modification of a lead compound, flubendiamide, and the subsequent structural optimization of meta-diamides on each of its three benzene rings .Chemical Reactions Analysis

This compound has been evaluated in laboratory conditions for its effects on insects . Mosquitoes were exposed to this compound in bottle bioassays to determine lethal concentrations . The study found that higher this compound concentrations are more effective and that this effect was strongest immediately after spraying .Physical And Chemical Properties Analysis

This compound has been analyzed for residues in water, soil, and rice samples from a paddy field in Jiangxi Province, China . The quick, easy, cheap, effective, rugged, and safe (QuEChERS) method was optimized for the extraction and purification of this compound residues .Scientific Research Applications

Toxicity and Bioconcentration Studies

- Acute Toxicity and Bioconcentration in Zebrafish : Broflanilide has been studied for its toxicological effects on zebrafish. It demonstrates low acute toxicity but could induce chronic toxicity affecting metabolism (Jia et al., 2020).

Insecticidal Applications

Lethal and Sublethal Effects on Insects : The substance is used as an insecticide, particularly effective against the common cutworm, Spodoptera litura, a pest in agricultural crops. It significantly reduces survival rates in various developmental stages of this pest (Shen et al., 2021).

Mode of Action in Insecticides : this compound's mode of action as a noncompetitive antagonist of the γ-aminobutyric acid (GABA) receptor is explored. Its unique mechanism makes it effective against pests resistant to other insecticides (Nakao & Banba, 2016).

Resistance Management

- Baseline Susceptibility in Pest Species : The effectiveness of this compound against various lepidopteran pests and its potential in resistance management strategies are explored. It shows no known cross-resistance with existing insecticides (Wang et al., 2022).

Interaction Mechanisms and Antagonists

- Interaction Mechanism in Insect GABA Receptors : In-depth analysis of how this compound interacts with insect GABA receptors. This research is vital in developing efficient antagonists for GABA-targeting insecticides (Gao et al., 2020).

Discovery and Chemical Structure

- Discovery and Chemical Structure of this compound : The discovery process and structural optimization of this compound as an effective agent against various pests are described. Its categorization as a Group 30 insecticide by the IRAC highlights its novel action mode (Katsuta et al., 2019).

Application in Malaria Vector Control

- Efficacy in Malaria Vector Control : this compound's efficacy as an indoor residual spraying (IRS) insecticide against pyrethroid-resistant malaria vectors is significant. It demonstrates potential as a crucial addition to the arsenal of IRS products for malaria control (Snetselaar et al., 2021).

Pesticide Residue Analysis

- Residue Analysis Method in Agricultural Produce : An optimized residue analysis method for this compound and its metabolites in various crops using the QuEChERS method and LC-MS/MS. This study highlights the need for efficient detection methods due to this compound's increasing use as a pesticide (Noh et al., 2020).

Monitoring Susceptibility and Cross-Resistance

- Monitoring Susceptibility to this compound : Research includes developing testing procedures and identifying suitable concentrations for monitoring susceptibility in vector populations, particularly in relation to insecticide resistance (Govoetchan et al., 2022).

Sub-Chronic Toxicity Studies

- Sub-Chronic Toxicity in Zebrafish : The sub-chronic toxicity of this compound on the nervous system of zebrafish, particularly its effects on brain cell apoptosis and behavior, is explored. This study aids in understanding the environmental risks of this compound (Wang et al., 2022).

Environmental Behaviors in Agricultural Soils

- Adsorption-Desorption and Leaching in Soils : The study investigates this compound's environmental behavior in soils, including adsorption-desorption and leaching, crucial for assessing its environmental impact (Xie et al., 2020).

Application in Agricultural Pest Control

- Efficacy in Pest Control : The efficacy of this compound for indoor residual spraying against pyrethroid-resistant malaria vectors is demonstrated. This underscores its potential in improving malaria vector control (Ngufor et al., 2020).

Residue Determination in Soils

- Residue Determination in Soils : An analytical method for simultaneous determination of this compound and its metabolites in different types of soils, highlighting the need for precise residue analysis in various environmental matrices (An et al., 2018).

Toxicity Variation Among Thrips Species

- Toxicity Variation in Thrips Species : The study examines the variation in this compound's toxicity among different thrips pest species and developmental stages, significant for targeted pest control strategies (Chen et al., 2022).

Dissipation Dynamics in Agricultural Environments

- Dissipation Dynamics in Rice and Environmental Samples : This research provides a method for analyzing this compound residues in agricultural environments, essential for understanding its persistence and impact (Xie et al., 2020).

Protection of Potatoes from Wireworms

- Protection of Potatoes from Wireworms : Evaluates this compound as a novel meta-diamide insecticide for protecting potatoes from wireworms, highlighting its potential as a safer and effective alternative to existing treatments (van Herk et al., 2022).

Mechanism of Action

Target of Action

Broflanilide primarily targets the gamma-aminobutyric acid receptor (GABAR) in insect pests . GABAR is a major inhibitory neurotransmitter in the central nervous system of insects .

Mode of Action

this compound acts as a meta-diamide GABA-gated chloride channel allosteric modulator . It binds to a unique site on the GABA receptor, rendering it non-functional . This obstruction prevents GABA from transmitting inhibitory signals, leading to overexcitation and incapacitation of the insect .

Biochemical Pathways

The overexcitation caused by this compound disrupts the normal biochemical pathways in the insect’s nervous system . This disruption leads to a state of hyperactivity, eventually incapacitating the insect . Additionally, this compound has been found to affect the molting of insects by significantly inhibiting the expression of chitinase, ecdysteroid, and related genes .

Pharmacokinetics

Its hydrolysis rate exhibits a significant temperature dependence, and it is significantly affected by the pH of the system .

Result of Action

The result of this compound’s action at the molecular level is the disruption of the normal functioning of the insect’s nervous system, leading to its incapacitation . At the cellular level, it causes changes in gene expression related to molting and development . It also has significant sublethal effects, including prolonged development duration in larvae, reduced pupation rate and pupae weight, and decreased egg hatchability .

Action Environment

Environmental factors such as temperature and pH significantly influence the action, efficacy, and stability of this compound . For instance, its hydrolysis rate increases with rising temperature and varies with pH . The type of soil also affects its dissipation rate . Therefore, these factors should be considered when using this compound to ensure its effectiveness and minimize potential environmental impact.

Safety and Hazards

Broflanilide is labeled with the signal word “Warning” and has hazard statements H316, H400, and H410 . These indicate that it causes mild skin irritation and is very toxic to aquatic life with long-lasting effects . Users are advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Biochemical Analysis

Biochemical Properties

Broflanilide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 monooxygenases, which are involved in the detoxification process of the compound. Enhanced activity of these enzymes has been observed in pests treated with this compound, suggesting their role in the detoxification and metabolism of the compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In insect pests, it influences cell function by disrupting normal cellular metabolism and development. For instance, treatment with this compound has been shown to prolong the development duration in larvae, reduce pupation rates, and decrease egg hatchability. These effects are indicative of the compound’s impact on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation. This compound targets the gamma-aminobutyric acid (GABA) receptor in insects, causing hyperexcitation of the nervous system and ultimately leading to the death of the pest. This mode of action is distinct from other insecticides, making this compound effective against resistant pest populations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its efficacy over extended periods. Degradation products may form over time, which could influence its long-term effects on cellular function. Studies have shown that this compound’s sublethal effects, such as prolonged larval development and reduced pupation rates, persist over time, indicating its lasting impact on pest populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively controls pest populations without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including reduced growth rates and increased mortality. These threshold effects highlight the importance of optimizing dosage to achieve effective pest control while minimizing potential harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with detoxifying enzymes such as cytochrome P450 monooxygenases. These enzymes facilitate the breakdown and elimination of the compound from the organism. The metabolic flux and levels of metabolites can be influenced by this compound, affecting overall metabolic processes in the treated pests .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its efficacy and toxicity. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in pest management .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with its target biomolecules and its overall efficacy in controlling pest populations .

properties

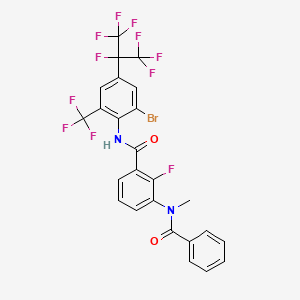

IUPAC Name |

3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14BrF11N2O2/c1-39(21(41)12-6-3-2-4-7-12)17-9-5-8-14(18(17)27)20(40)38-19-15(23(29,30)31)10-13(11-16(19)26)22(28,24(32,33)34)25(35,36)37/h2-11H,1H3,(H,38,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLZKWPYTWEWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC(=C1F)C(=O)NC2=C(C=C(C=C2Br)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14BrF11N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894815 | |

| Record name | Broflanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207727-04-5 | |

| Record name | Broflanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207727045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Broflanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROFLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M24RC688M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)

![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)

![2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1440613.png)